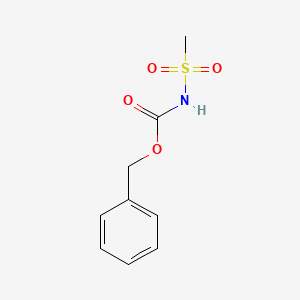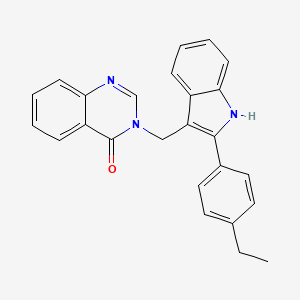
3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This specific compound features a quinazolinone core linked to an indole moiety, which is further substituted with a 4-ethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed three-component reactions. This method involves the reaction of 2-bromoaniline, an isocyanide, and an aldehyde under palladium catalysis to form the quinazolinone core . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of alkylated or acylated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its antitumor activity, particularly against prostate cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . It may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: Known for its broad biological activities, including antimalarial and anticonvulsant properties.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds have shown significant antitumor activity and are structurally similar to 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the indole moiety linked to the quinazolinone core enhances its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
88514-43-6 |
|---|---|
Molekularformel |
C25H21N3O |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
3-[[2-(4-ethylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C25H21N3O/c1-2-17-11-13-18(14-12-17)24-21(19-7-3-6-10-23(19)27-24)15-28-16-26-22-9-5-4-8-20(22)25(28)29/h3-14,16,27H,2,15H2,1H3 |
InChI-Schlüssel |
HGRYPMGBXPNEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


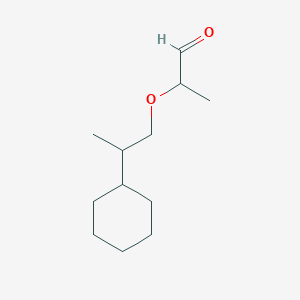

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
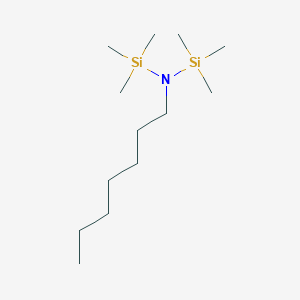

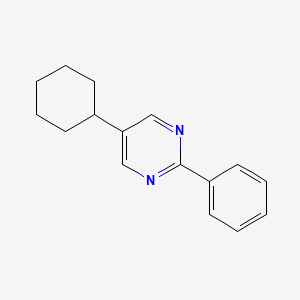
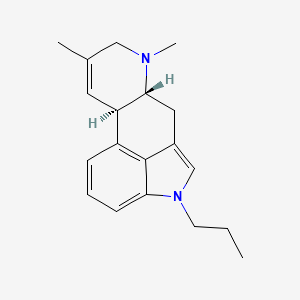
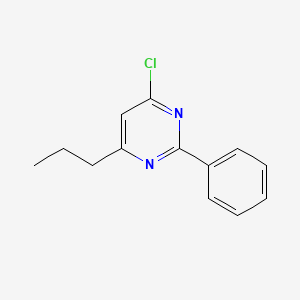
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
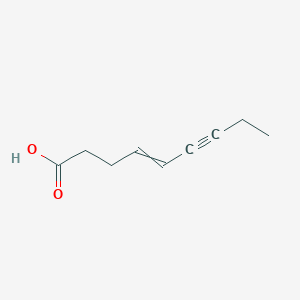
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
